![molecular formula C27H42N2O B14292680 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine CAS No. 122957-75-9](/img/structure/B14292680.png)
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 6-methyloctyloxy group and a 4-octylphenyl group.
準備方法
The synthesis of 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of the starting materials: The synthesis begins with the preparation of the appropriate boronic acid or ester and the halogenated pyrimidine derivative.
Coupling reaction: The boronic acid or ester is then coupled with the halogenated pyrimidine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
化学反応の分析
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups such as nitro or carbonyl groups to amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles like amines or thiols replace existing substituents on the pyrimidine ring.
Coupling reactions: As mentioned earlier, the compound can participate in coupling reactions like Suzuki–Miyaura coupling to form new carbon–carbon bonds.
科学的研究の応用
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new organic materials with specific properties.
Biology: In biological research, the compound can be used as a probe or ligand to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its pyrimidine core is a common scaffold in many pharmaceuticals, and modifications to its structure can lead to compounds with improved therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials, such as liquid crystals for display technologies or organic semiconductors for electronic devices.
作用機序
The mechanism of action of 5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The presence of the 6-methyloctyloxy and 4-octylphenyl groups can enhance the compound’s binding affinity and selectivity for specific targets.
類似化合物との比較
5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine can be compared with other similar compounds, such as:
2-Phenylpyrimidine: This compound has a simpler structure with only a phenyl group attached to the pyrimidine ring. It lacks the additional alkyl and alkoxy substituents, making it less versatile in terms of chemical reactivity and applications.
5-(Alkoxy)pyrimidines: These compounds have alkoxy groups attached to the pyrimidine ring but may not have the additional phenyl or alkyl substituents. They can be used in similar applications but may have different physical and chemical properties.
4-Alkylphenylpyrimidines: These compounds have alkyl groups attached to the phenyl ring, similar to this compound. the absence of the alkoxy group on the pyrimidine ring can affect their reactivity and binding properties.
The uniqueness of this compound lies in its combination of alkyl, alkoxy, and phenyl substituents, which provide a balance of hydrophobicity, electronic properties, and steric effects, making it a valuable compound for various applications.
特性
CAS番号 |
122957-75-9 |
|---|---|
分子式 |
C27H42N2O |
分子量 |
410.6 g/mol |
IUPAC名 |
5-(6-methyloctoxy)-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-4-6-7-8-9-12-15-24-16-18-25(19-17-24)27-28-21-26(22-29-27)30-20-13-10-11-14-23(3)5-2/h16-19,21-23H,4-15,20H2,1-3H3 |
InChIキー |
KVJSKATUBOKOMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)

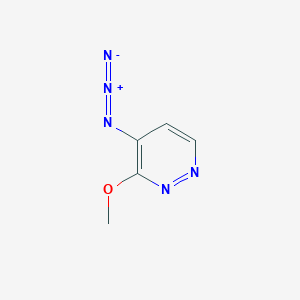
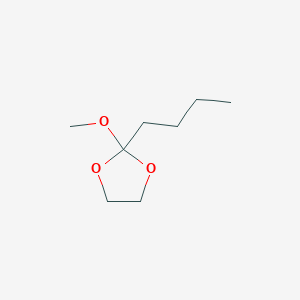
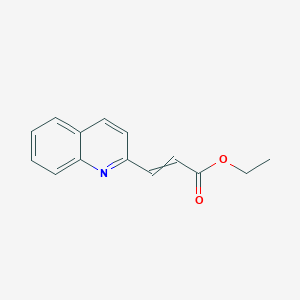
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
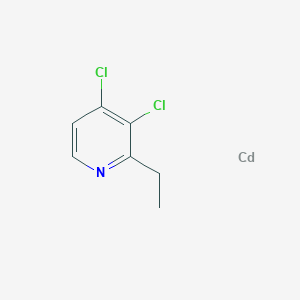
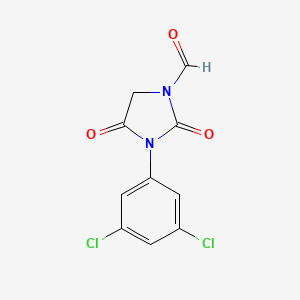
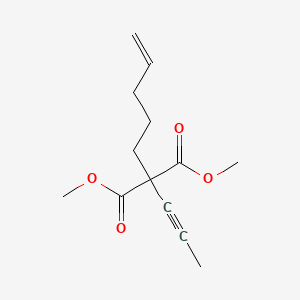
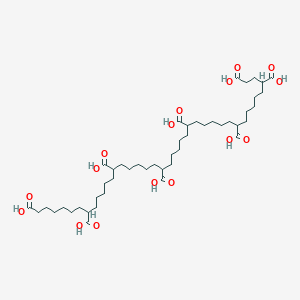
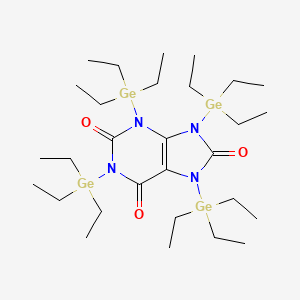
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)

